Cas no 1795449-88-5 (N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)cyclohex-3-enecarboxamide)

N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)cyclohex-3-enecarboxamide structure
1795449-88-5 structure
商品名:N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)cyclohex-3-enecarboxamide
CAS番号:1795449-88-5
MF:C20H24N4OS
メガワット:368.495762825012
CID:5368716
PubChem ID:76151661

N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)cyclohex-3-enecarboxamide 化学的及び物理的性質

名前と識別子

    • AKOS024572191
    • F6477-3228
    • 1795449-88-5
    • N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)cyclohex-3-enecarboxamide
    • N-[1-(4-pyridin-3-yl-1,3-thiazol-2-yl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide
    • N-{1-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]piperidin-4-yl}cyclohex-3-ene-1-carboxamide
    • インチ: 1S/C20H24N4OS/c25-19(15-5-2-1-3-6-15)22-17-8-11-24(12-9-17)20-23-18(14-26-20)16-7-4-10-21-13-16/h1-2,4,7,10,13-15,17H,3,5-6,8-9,11-12H2,(H,22,25)
    • InChIKey: ORRGICRONGVRMX-UHFFFAOYSA-N
    • ほほえんだ: S1C=C(C2C=NC=CC=2)N=C1N1CCC(CC1)NC(C1CC=CCC1)=O

計算された属性

  • せいみつぶんしりょう: 368.16708258g/mol
  • どういたいしつりょう: 368.16708258g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 26
  • 回転可能化学結合数: 4
  • 複雑さ: 506
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • トポロジー分子極性表面積: 86.4Ų

N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)cyclohex-3-enecarboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6477-3228-2mg
N-{1-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]piperidin-4-yl}cyclohex-3-ene-1-carboxamide
1795449-88-5 90%+
2mg
$88.5 2023-04-25
Life Chemicals
F6477-3228-15mg
N-{1-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]piperidin-4-yl}cyclohex-3-ene-1-carboxamide
1795449-88-5 90%+
15mg
$133.5 2023-04-25
Life Chemicals
F6477-3228-3mg
N-{1-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]piperidin-4-yl}cyclohex-3-ene-1-carboxamide
1795449-88-5 90%+
3mg
$94.5 2023-04-25
Life Chemicals
F6477-3228-5μmol
N-{1-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]piperidin-4-yl}cyclohex-3-ene-1-carboxamide
1795449-88-5 90%+
5μl
$94.5 2023-04-25
Life Chemicals
F6477-3228-30mg
N-{1-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]piperidin-4-yl}cyclohex-3-ene-1-carboxamide
1795449-88-5 90%+
30mg
$178.5 2023-04-25
Life Chemicals
F6477-3228-10μmol
N-{1-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]piperidin-4-yl}cyclohex-3-ene-1-carboxamide
1795449-88-5 90%+
10μl
$103.5 2023-04-25
Life Chemicals
F6477-3228-20μmol
N-{1-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]piperidin-4-yl}cyclohex-3-ene-1-carboxamide
1795449-88-5 90%+
20μl
$118.5 2023-04-25
Life Chemicals
F6477-3228-10mg
N-{1-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]piperidin-4-yl}cyclohex-3-ene-1-carboxamide
1795449-88-5 90%+
10mg
$118.5 2023-04-25
Life Chemicals
F6477-3228-40mg
N-{1-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]piperidin-4-yl}cyclohex-3-ene-1-carboxamide
1795449-88-5 90%+
40mg
$210.0 2023-04-25
Life Chemicals
F6477-3228-50mg
N-{1-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]piperidin-4-yl}cyclohex-3-ene-1-carboxamide
1795449-88-5 90%+
50mg
$240.0 2023-04-25

N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)cyclohex-3-enecarboxamide 関連文献

N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)cyclohex-3-enecarboxamideに関する追加情報

Comprehensive Overview of N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)cyclohex-3-enecarboxamide (CAS No. 1795449-88-5)

In the rapidly evolving field of medicinal chemistry and drug discovery, N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)cyclohex-3-enecarboxamide (CAS No. 1795449-88-5) has emerged as a compound of significant interest. This molecule, characterized by its unique structural features, combines a pyridine-thiazole core with a piperidine-cyclohexene carboxamide moiety, making it a promising candidate for various biomedical applications. Researchers and pharmaceutical developers are increasingly focusing on this compound due to its potential in targeting specific biological pathways, particularly in the context of kinase inhibition and receptor modulation.

The structural complexity of N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)cyclohex-3-enecarboxamide offers a versatile scaffold for further derivatization, which is a key factor driving its popularity in drug design. The presence of both heterocyclic and alicyclic components allows for interactions with a wide range of biological targets. Recent studies have highlighted its potential in addressing conditions related to inflammatory diseases and metabolic disorders, aligning with current trends in precision medicine. This has led to a surge in searches for "CAS 1795449-88-5 applications" and "pyridine-thiazole derivatives in drug discovery," reflecting growing interest among scientists and industry professionals.

From a synthetic chemistry perspective, the preparation of N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)cyclohex-3-enecarboxamide involves multi-step organic transformations, including condensation reactions and amide coupling. The compound's CAS number 1795449-88-5 serves as a critical identifier in regulatory and commercial databases, ensuring accurate tracking in research and development workflows. Its physicochemical properties, such as solubility and stability, are also under investigation to optimize its formulation for potential therapeutic use. Queries like "synthesis of piperidin-4-yl cyclohexenecarboxamide" and "thiazole-based kinase inhibitors" are frequently encountered in academic and industrial search logs, underscoring its relevance.

In addition to its pharmaceutical potential, N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)cyclohex-3-enecarboxamide is being explored in chemical biology as a tool compound for probing enzyme mechanisms. Its ability to selectively bind to certain protein domains makes it valuable for target validation studies. This aligns with the broader shift toward mechanism-based drug development, a topic dominating conferences and publications. The compound's pyridinyl-thiazolyl segment, in particular, has drawn attention for its role in mediating protein-ligand interactions, as evidenced by rising searches for "thiazole derivatives in enzyme inhibition."

Looking ahead, the trajectory of N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)cyclohex-3-enecarboxamide research is likely to expand into computational modeling and structure-activity relationship (SAR) studies. Advances in AI-driven drug discovery platforms have enabled rapid screening of analogous structures, further propelling interest in this chemical space. As the scientific community continues to unravel its full potential, this compound stands as a testament to the intersection of organic synthesis, medicinal chemistry, and biotechnology—a triad shaping the future of therapeutics.

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